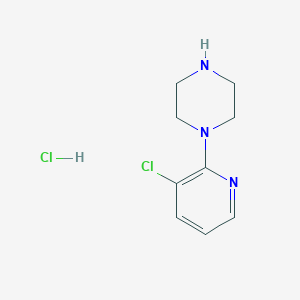![molecular formula C14H13N5O3S B2723036 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2034365-83-6](/img/structure/B2723036.png)
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a benzo[c][1,2,5]thiadiazole moiety, a pyrrolidine ring, and an imidazolidine-2,4-dione structure
Mécanisme D'action
Compounds with the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They are part of a larger group of compounds known as electron donor-acceptor (D-A) systems . These systems have been studied for their potential use as visible-light organophotocatalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps. One common approach starts with the preparation of the benzo[c][1,2,5]thiadiazole core, which can be synthesized through a cyclization reaction involving appropriate precursors. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction. Finally, the imidazolidine-2,4-dione moiety is formed through a condensation reaction with suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow processes may also be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core and exhibit similar electronic properties.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which may have comparable biological activities.
Imidazolidine-2,4-dione derivatives: Molecules with the imidazolidine-2,4-dione structure, often used in medicinal chemistry.
Uniqueness
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer specific electronic and steric properties. This unique structure allows for diverse applications in various scientific fields .
Propriétés
IUPAC Name |
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c20-12-6-15-14(22)19(12)9-3-4-18(7-9)13(21)8-1-2-10-11(5-8)17-23-16-10/h1-2,5,9H,3-4,6-7H2,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOOISIYTBIDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2722957.png)
![N-(2,5-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2722959.png)





![Methyl 2'-amino-6'-ethyl-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2722967.png)
![1-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE](/img/structure/B2722969.png)
![N-(2-chlorophenyl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2722971.png)
![N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2722973.png)

![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2722975.png)
![2,5-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2722976.png)
